(-)-Menthyl chloroformate chemical properties and CAS number
(-)-Menthyl chloroformate chemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, applications, and handling of (-)-Menthyl chloroformate. This crucial chiral reagent is widely utilized in organic synthesis, particularly for the derivatization and resolution of enantiomers, making it an invaluable tool in drug discovery and development.
Core Chemical Properties and Identification
(-)-Menthyl chloroformate, also known as (1R,2S,5R)-(-)-Menthyl chloroformate, is the chloroformic acid ester of (-)-menthol. It is a colorless liquid that is sensitive to moisture and is typically stored at low temperatures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14602-86-9[2][3] |
| Molecular Formula | C₁₁H₁₉ClO₂[2][3] |
| Molecular Weight | 218.72 g/mol [2][4] |
| Synonyms | (-)-Chloroformyloxy-p-menthane, L-Menthyl chloroformate, (1R)-(-)-Menthyl chloroformate[1][5] |
| InChI Key | KIUPCUCGVCGPPA-KXUCPTDWSA-N |
| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OC(Cl)=O |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 108-109 °C at 11 mmHg[5] |
| Density | 1.031 g/mL at 20 °C or 1.02 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.458 - 1.459[3] |
| Vapor Pressure | 0.01 psi at 20 °C[3] |
| Flash Point | 158 °F (70 °C)[5][6] |
| Optical Activity | [α]20/D -83° (c=1 in chloroform) |
| Solubility | Sparingly soluble in chloroform (B151607) and methanol[3] |
| Storage | 2-8°C, under inert gas, moisture sensitive[3][6] |
Applications in Research and Development
(-)-Menthyl chloroformate is a key reagent in asymmetric synthesis and chromatographic analysis. Its primary applications include:
-
Chiral Derivatizing Agent : It is extensively used as a chiral derivatizing agent for the resolution of racemic mixtures of amines, alcohols, and amino acids.[2][7] The resulting diastereomeric carbamates or carbonates can be separated by chromatography (GC or HPLC) or crystallization.[2]
-
Asymmetric Synthesis : This compound serves as a chiral auxiliary in various asymmetric syntheses.[8] For instance, it is used as a reagent for the asymmetric chlorination of silyl (B83357) enol ethers.[1]
-
Pharmaceutical Industry : In drug development, (-)-menthyl chloroformate is utilized in the synthesis of chiral drugs and medicinal compounds, where specific stereochemistry is crucial for efficacy and safety.[1]
Experimental Protocols
Synthesis of (-)-Menthyl Chloroformate
A common method for the synthesis of (-)-Menthyl chloroformate involves the reaction of (-)-menthol with triphosgene (B27547), a safer alternative to phosgene (B1210022) gas.[9][10]
General Procedure:
-
A solution of pyridine (B92270) in toluene (B28343) is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon).[9]
-
After stirring, a solution of (-)-menthol in toluene is slowly added to the mixture.[9]
-
The reaction is allowed to warm to room temperature and stirred for several hours.[9]
-
The reaction mixture is then quenched with water and extracted with toluene.[9]
-
The combined organic layers are washed with water and brine, then dried over a drying agent like sodium sulfate.[9]
-
The solvent is removed under reduced pressure to yield (-)-menthyl chloroformate as a colorless oil, which can often be used in the next step without further purification.[9]
Use as a Chiral Derivatizing Agent for Racemic Amines
This protocol outlines the general steps for the derivatization of a racemic amine with (-)-menthyl chloroformate for subsequent chromatographic separation.
Methodology:
-
The racemic amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-chiral base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
The solution is cooled in an ice bath.
-
(-)-Menthyl chloroformate is added dropwise to the stirred solution.
-
The reaction is stirred for a specified period, allowing for the formation of the diastereomeric carbamates.
-
The reaction mixture is then washed with a dilute acid solution, water, and brine to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting mixture of diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC.[7]
Visualizing the Workflow: Chiral Derivatization and Separation
The following diagram illustrates the logical workflow for the use of (-)-menthyl chloroformate in the resolution of a racemic amine.
Caption: Chiral resolution workflow.
Reactivity Profile
Chloroformates, in general, exhibit reactivity similar to acyl chlorides.[11] Key reactions of (-)-menthyl chloroformate include:
-
Reaction with Amines : Forms carbamates.[11] ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl
-
Reaction with Alcohols : Forms carbonate esters.[11] ROC(O)Cl + HOR' → ROC(O)OR' + HCl
-
Reaction with Carboxylic Acids : Forms mixed anhydrides.[11] ROC(O)Cl + R'COOH → ROC(O)OCOR' + HCl
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[11]
Safety and Handling
(-)-Menthyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[12] | P260, P280, P301+P330+P331, P305+P351+P338[13] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[12] | P261, P271, P304+P340[6][13] |
| Environmental Hazard | R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[5] | P273, P391, P501[13] |
It is classified as a dangerous good for transport.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[5]
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. (-)-MENTHYL CHLOROFORMATE CAS#: 14602-86-9 [m.chemicalbook.com]
- 4. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. (-)-Menthyl chloroformate | 14602-86-9 | FM61023 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]
- 10. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (-)-Menthyl Chloroformate | 14602-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
